1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-7-6-15-13(18)16-10-3-2-9-4-5-14-12(17)11(9)8-10/h2-3,8H,4-7H2,1H3,(H,14,17)(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLPBPKFLDCEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=C(CCNC2=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a tetrahydroisoquinoline moiety that is known for various biological activities, including neuroprotective and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to induce apoptosis in cancer cells through various pathways such as the modulation of Bcl-2 family proteins and activation of caspases .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast | Apoptosis induction | |
| Compound B | Lung | Caspase activation | |
| Compound C | Colon | Bcl-2 modulation |
Neuroprotective Effects
The neuroprotective effects of tetrahydroisoquinoline derivatives have been attributed to their ability to inhibit oxidative stress and inflammation in neuronal cells. Research indicates that these compounds can reduce the levels of reactive oxygen species (ROS) and enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Case Study: Neuroprotection in Animal Models
A study involving animal models of Parkinson's disease demonstrated that administration of tetrahydroisoquinoline derivatives resulted in reduced motor deficits and improved dopaminergic neuron survival. The protective effects were linked to the inhibition of microglial activation and subsequent inflammatory responses .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : It can influence pathways such as PI3K/Akt and MAPK which are crucial for cell survival and proliferation.
- Antioxidant Properties : By scavenging free radicals, it helps mitigate oxidative damage in cells.
Toxicity and Safety Profile
The safety profile of related compounds has been evaluated in various studies. While many tetrahydroisoquinoline derivatives show low toxicity at therapeutic doses, long-term studies are necessary to establish safety parameters for human use .
Table 2: Toxicity Data for Related Compounds
| Compound Name | LD50 (mg/kg) | Observed Toxic Effects | Reference |
|---|---|---|---|
| Compound D | 500 | Liver toxicity | |
| Compound E | 750 | Renal impairment |
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant-like effects. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that 1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea showed significant efficacy in reducing depressive symptoms in animal models .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases. In vitro studies found that it reduced the expression of interleukin-6 and tumor necrosis factor-alpha in activated macrophages .
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's. It is believed to exert these effects through antioxidant mechanisms and by inhibiting apoptosis in neuronal cells .
Case Study 1: Antidepressant Efficacy
In a controlled study involving mice subjected to chronic stress, administration of this compound led to a significant decrease in immobility time in the forced swim test compared to control groups. This suggests its potential as an effective antidepressant .
Case Study 2: Inflammation Reduction
A study on the effects of this compound on rheumatoid arthritis models showed a marked reduction in joint swelling and inflammatory markers after treatment over a four-week period. The findings support its development as a therapeutic agent for autoimmune conditions .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Urea Formation via Isocyanate Coupling
The urea linkage in this compound is typically formed through a nucleophilic addition-elimination reaction between an amine and an isocyanate. For example:
Reaction Pathway
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Amine Precursor : A 7-amino-1-oxo-1,2,3,4-tetrahydroisoquinoline derivative reacts with 2-methoxyethyl isocyanate.
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Base-Mediated Coupling : The reaction occurs in anhydrous benzene or dichloromethane with a tertiary amine base (e.g., DIPEA) to deprotonate the amine and facilitate nucleophilic attack .
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Product Isolation : The crude product is purified via recrystallization or column chromatography.
| Reaction Parameter | Conditions | Yield |
|---|---|---|
| Solvent | Benzene | 65–75% |
| Base | DIPEA | 1.5 eq |
| Temperature | 25°C | 12–24 hr |
Methoxyethyl Group Reactivity
The 2-methoxyethyl substituent exhibits limited electrophilicity but participates in:
-
Ether Cleavage : Under strong acids (e.g., HBr/HOAc), the methoxy group undergoes hydrolysis to yield a hydroxyl intermediate .
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Alkylation : The oxygen lone pairs enable coordination with Lewis acids in Friedel-Crafts alkylation, though steric hindrance from the urea group limits reactivity .
Urea Hydrolysis
The urea bond is stable under physiological conditions but hydrolyzes under extreme pH:
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Acidic Hydrolysis : Concentrated HCl (6M, reflux) cleaves the urea to produce CO₂, NH₃, and 7-amino-1-oxo-tetrahydroisoquinoline .
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Basic Hydrolysis : NaOH (2M, 80°C) generates a carbamate intermediate, which decomposes to the same products .
Oxidation
The 1-oxo group is resistant to further oxidation, but the tetrahydro ring undergoes dehydrogenation with DDQ to form a fully aromatic isoquinoline system .
Electrophilic Aromatic Substitution
The electron-rich 7-position (para to the urea) reacts with electrophiles:
| Electrophile | Conditions | Product |
|---|---|---|
| HNO₃ | H₂SO₄, 0°C | 7-Nitro derivative |
| Cl₂ | FeCl₃, CH₂Cl₂ | 7-Chloro derivative |
Deprotection and Functionalization
In multi-step syntheses, protective groups (e.g., tert-butyl carbamate) are removed under acidic conditions:
-
TFA-Mediated Deprotection : Trifluoroacetic acid (TFA) in DCM cleaves the Boc group, yielding a free amine for further functionalization .
Stability Under Pharmacological Conditions
The compound demonstrates:
-
pH Stability : Stable in buffers (pH 2–8) at 37°C for 24 hours.
-
Thermal Stability : Decomposes above 200°C, confirmed by TGA .
Comparative Reactivity of Analogues
| Derivative | Reactivity Profile | Key Difference |
|---|---|---|
| 1-(4-Fluorophenyl)-3-(1-oxo-THIQ-7-yl)urea | Enhanced electrophilic substitution | Fluorine increases ring polarity |
| 1-Benzyl-3-(1-oxo-THIQ-7-yl)urea | Susceptible to hydrogenolysis | Benzyl group lowers stability |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Compounds
Key Observations:
Core Heterocycle Differences: The target compound and compound 10 share the tetrahydroisoquinolin-1-one core, which is absent in compounds 7a–7d (tetrahydrobenzo[b]thiophene). The isoquinolin core may confer distinct electronic properties and binding affinities compared to sulfur-containing thiophene analogs. The glycosylation in compound 10 introduces a polar tetrahydropyran moiety, increasing water solubility compared to the methoxyethyl group in the target compound .
Urea Substituent Variations: The target compound’s urea group connects a methoxyethyl chain to the isoquinolin core, while compounds 7a–7d feature benzoyl and hydrazono substituents.
Functional Group Impact: The hydrazono group in compounds 7b and 7d may enable chelation or redox activity, absent in the target compound. The cyano group in 7a could enhance electrophilicity, influencing reactivity in biological systems.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea?
Answer: Synthetic optimization requires a multi-step approach:
- Step 1: Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). DOE allows identification of critical factors influencing yield and purity .
- Step 2: Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates, leveraging subclass RDF2050104 for impurity removal .
- Step 3: Validate purity via HPLC-MS with reference standards (e.g., analogs like MM0027.11 or MM0027.12 in ) to ensure structural fidelity.
Q. How can structural characterization of this compound be validated to resolve ambiguities in its heterocyclic core?
Answer:
- X-ray crystallography is critical for resolving the tetrahydroisoquinoline moiety. Reference structural data from analogs like 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one () to compare bond angles and torsional strain .
- 2D NMR (e.g., - HSQC) can clarify methoxyethyl group orientation, comparing coupling constants with PubChem data for structurally related sulfonamide isoquinolines () .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological targets of this urea derivative?
Answer:
- Hypothesis-driven reconciliation: Cross-reference bioactivity datasets with theoretical frameworks (e.g., receptor-ligand binding models) to identify assay-specific biases (). For instance, discrepancies in kinase inhibition profiles may arise from variations in ATP concentration across assays .
- Meta-analysis: Apply bibliometric tools () to map trends in conflicting results, prioritizing studies with rigorous controls (e.g., IC normalization to pH/temperature) .
Q. What methodological approaches are suitable for elucidating the role of the tetrahydroisoquinoline scaffold in modulating metabolic stability?
Answer:
- In vitro ADME profiling: Use hepatocyte incubation assays coupled with LC-QTOF-MS to track phase I/II metabolites. Reference protocols from CHEM/IBiS 416 () for standardized metabolite identification .
- Computational modeling: Apply molecular dynamics simulations (subclass RDF2050108, ) to predict CYP450 binding affinities, focusing on methoxyethyl group interactions with catalytic residues .
Q. How can researchers design studies to assess the compound’s potential off-target effects in CNS applications?
Answer:
- Target deconvolution: Combine chemoproteomics (e.g., affinity chromatography pull-downs) with transcriptomic profiling (RNA-seq) in neuronal cell lines. Align with CLP electives () for neurospecific assay validation .
- Theoretical grounding: Link findings to dopaminergic or serotonergic pathway models (), ensuring mechanistic hypotheses are testable via knock-out/in models .
Methodological Frameworks for Data Interpretation
Q. What statistical frameworks are recommended for analyzing dose-response heterogeneity in preclinical studies?
Answer:
- Bayesian hierarchical modeling: Account for inter-study variability by pooling data across experiments, weighting studies by sample size and methodological rigor () .
- Sensitivity analysis: Use Monte Carlo simulations (subclass RDF2050108, ) to quantify uncertainty in EC values arising from assay noise .
Q. How can researchers integrate crystallographic and spectroscopic data to refine QSAR models for this compound?
Answer:
- Multi-modal data fusion: Combine XRD-derived torsion angles () with NMR chemical shifts to parameterize force fields for molecular docking .
- Validation: Cross-check QSAR predictions against in vitro permeability assays (e.g., PAMPA), referencing protocols in for RUO-compliant testing .
Compliance and Best Practices
Q. What safety protocols are critical for handling this compound in exploratory toxicology studies?
Answer:
- Risk mitigation: Follow RUO guidelines () for PPE (gloves, respirators) and waste disposal, particularly given the compound’s potential neuroactivity .
- Documentation: Maintain detailed logs of synthetic byproducts (e.g., column chromatography residues) using subclass RDF2050103 () for audit trails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
